molecular formula C20H18F2N4O2 B3402015 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1049219-26-2

1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3402015
CAS No.: 1049219-26-2
M. Wt: 384.4 g/mol
InChI Key: GCGNLOSQAJSVMP-UHFFFAOYSA-N
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Description

  • The pyridazinone intermediate is then reacted with a p-tolyl halide under basic conditions to introduce the p-tolyl group.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the difluorophenyl isocyanate with the pyridazinone derivative to form the urea linkage.
    • This step typically requires mild heating and a solvent such as dichloromethane.
  • Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    • Formation of the Pyridazinone Core:

      • Starting with a substituted hydrazine and an appropriate diketone to form the pyridazinone ring.
      • Reaction conditions often involve refluxing in a suitable solvent like ethanol or acetic acid.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized at the p-tolyl group to form corresponding carboxylic acids.

      Reduction: Reduction reactions can target the pyridazinone ring or the urea linkage, potentially leading to ring-opened products or amines.

      Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution, especially at the fluorine positions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products:

    • Oxidation products include carboxylic acids.
    • Reduction products include amines and ring-opened derivatives.
    • Substitution products depend on the nucleophile used, leading to various substituted derivatives.

    Scientific Research Applications

    1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Potential use as a probe in biochemical assays due to its unique structure.

      Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

      Industry: Possible applications in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the target molecule.

    Comparison with Similar Compounds

      1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

      1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a meta-tolyl group.

    Uniqueness: 1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea is unique due to the specific positioning of the difluorophenyl and p-tolyl groups, which can influence its reactivity and binding properties. This uniqueness can make it more effective or selective in certain applications compared to its analogs.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(2,5-difluorophenyl)-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18F2N4O2/c1-13-2-4-14(5-3-13)17-8-9-19(27)26(25-17)11-10-23-20(28)24-18-12-15(21)6-7-16(18)22/h2-9,12H,10-11H2,1H3,(H2,23,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GCGNLOSQAJSVMP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC(=C3)F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18F2N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    384.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
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    1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
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    1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
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    1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
    Reactant of Route 6
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    1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

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